molecular formula C13H14N2O B14186108 N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine CAS No. 1060804-60-5

N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine

Cat. No.: B14186108
CAS No.: 1060804-60-5
M. Wt: 214.26 g/mol
InChI Key: PKSOVCSVFDCESV-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a phenoxy group and a methylated amine group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine typically involves the reaction of 5-phenoxypyridine-3-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

1060804-60-5

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

N-methyl-1-(5-phenoxypyridin-3-yl)methanamine

InChI

InChI=1S/C13H14N2O/c1-14-8-11-7-13(10-15-9-11)16-12-5-3-2-4-6-12/h2-7,9-10,14H,8H2,1H3

InChI Key

PKSOVCSVFDCESV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CN=C1)OC2=CC=CC=C2

Origin of Product

United States

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